molecular formula C15H22O5 B14356913 1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- CAS No. 96573-18-1

1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy-

Cat. No.: B14356913
CAS No.: 96573-18-1
M. Wt: 282.33 g/mol
InChI Key: WJQNGOSQPRXBMD-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, and it contains additional hexyloxy and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for 1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and recyclable heterogeneous catalysts can enhance the efficiency and scalability of the production process . These methods allow for precise control of reaction parameters and reduce waste generation, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxoles. These products have significant applications in the synthesis of pharmaceuticals, agrochemicals, and aromatic compounds .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind to receptors and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole, 6-(hexyloxy)-4,5-dimethoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. The hexyloxy and dimethoxy groups enhance its reactivity and stability, making it valuable in various applications .

Properties

CAS No.

96573-18-1

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

6-hexoxy-4,5-dimethoxy-1,3-benzodioxole

InChI

InChI=1S/C15H22O5/c1-4-5-6-7-8-18-11-9-12-14(20-10-19-12)15(17-3)13(11)16-2/h9H,4-8,10H2,1-3H3

InChI Key

WJQNGOSQPRXBMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C(=C2C(=C1)OCO2)OC)OC

Origin of Product

United States

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